ETHYL 5-METHYL-1-[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YLIDENE)AMINO]-1,3,5-TRIAZIN-2-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE
Overview
Description
Ethyl 5-methyl-1-{4-[(1-methylethylidene)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate is a complex organic compound with a unique structure that includes a triazole ring, a triazine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHYL-1-[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YLIDENE)AMINO]-1,3,5-TRIAZIN-2-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multiple steps, including the formation of the triazole and triazine rings, followed by the introduction of the morpholine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-{4-[(1-methylethylidene)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-methyl-1-{4-[(1-methylethylidene)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-METHYL-1-[4-(MORPHOLIN-4-YL)-6-[(PROPAN-2-YLIDENE)AMINO]-1,3,5-TRIAZIN-2-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and triazine derivatives, such as:
1,2,3-Triazole-4-carboxylates: Compounds with similar triazole rings and carboxylate groups.
Triazine derivatives: Compounds with triazine rings and various substituents.
Morpholine-containing compounds: Molecules that include the morpholine ring structure.
Uniqueness
Ethyl 5-methyl-1-{4-[(1-methylethylidene)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}-1H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-methyl-1-[4-morpholin-4-yl-6-(propan-2-ylideneamino)-1,3,5-triazin-2-yl]triazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O3/c1-5-27-13(25)12-11(4)24(22-21-12)16-19-14(17-10(2)3)18-15(20-16)23-6-8-26-9-7-23/h5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRRKXMVELACGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N=C(C)C)N3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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